3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide
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Overview
Description
3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide is a complex organic compound that features a cyclohexyl group, an imidazo[1,2-a]pyrimidine moiety, and a methoxyphenyl group
Mechanism of Action
Target of Action
Compounds with an imidazole moiety, such as this one, are known to have a broad range of biological properties, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been found to act as covalent anticancer agents . They interact with their targets by forming a covalent bond, which can inhibit the function of the target protein, leading to cell death .
Biochemical Pathways
Imidazole derivatives have been found to inhibit the kras g12c pathway, which is often mutated in various types of cancer . By inhibiting this pathway, the compound can potentially prevent the proliferation of cancer cells .
Result of Action
As a potential covalent anticancer agent, it is likely that this compound induces cell death in cancer cells by inhibiting the function of its target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazo[1,2-a]pyrimidine core, which can be synthesized through condensation reactions involving 2-aminopyridine and α-bromoketones . The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions. The final step involves coupling the cyclohexyl group with the imidazo[1,2-a]pyrimidine core through amide bond formation, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The imidazo[1,2-a]pyrimidine core can be reduced under specific conditions to yield dihydroimidazo derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Phenol derivatives.
Reduction: Dihydroimidazo derivatives.
Substitution: Various substituted imidazo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide: Lacks the methoxy group, which may affect its binding affinity and biological activity.
3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-hydroxyphenyl)propanamide: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical reactivity and solubility.
Uniqueness
The presence of the methoxy group in 3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide enhances its lipophilicity and may improve its ability to cross cell membranes, making it a more effective compound in certain biological applications compared to its analogs.
Properties
IUPAC Name |
3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-28-20-10-9-17(19-15-26-13-5-12-23-22(26)25-19)14-18(20)24-21(27)11-8-16-6-3-2-4-7-16/h5,9-10,12-16H,2-4,6-8,11H2,1H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUOTZORKAUUJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CCC4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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